REACTION_CXSMILES
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[NH2:1][NH2:2].CCN([CH2:8][CH3:9])CC.[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.CC[O:21][CH2:22]C.[C:24]1(C)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][N:1]([C:24]2[CH:25]=[CH:26][C:27]([O:21][CH2:22][CH:8]=[CH2:9])=[CH:28][CH:29]=2)[NH2:2])=[CH:13][CH:12]=1
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Name
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|
Quantity
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107 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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61 g
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Type
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reactant
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Smiles
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ClC1=CC=C(CCl)C=C1
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Name
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Quantity
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1.2 L
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Type
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reactant
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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The triethylammonium hydrochloride salt was filtered off
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Type
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CONCENTRATION
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Details
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the filtrate concentrated under vacuum
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Type
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CUSTOM
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Details
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The crude residue was purified by chromatography on a bed of silica gel eluting with hexane-EtOAc (6:4)
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Name
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Type
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product
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Smiles
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ClC1=CC=C(CN(N)C2=CC=C(C=C2)OCC=C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |